2-Phenyl-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-4-one
Description
2-Phenyl-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-4-one is a benzimidazole-fused thiazinone derivative characterized by a tricyclic framework. Its synthesis, reported by Rodríguez et al. (2020), involves cyclization reactions starting from 2-aryl precursors, yielding compounds with notable antioxidant activity. The crystal structure analysis reveals planar geometry stabilized by intramolecular hydrogen bonds, contributing to its stability and reactivity . The phenyl substituent at the C2 position enhances electron delocalization, as evidenced by density functional theory (DFT) studies, which correlate with its anti-radical properties .
Properties
IUPAC Name |
2-phenyl-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2OS/c19-15-10-14(11-6-2-1-3-7-11)20-16-17-12-8-4-5-9-13(12)18(15)16/h1-9,14H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFUOCQAEIOYDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC2=NC3=CC=CC=C3N2C1=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-4-one typically involves the intramolecular cyclization of benzimidazole-thione derivatives. One common method includes the alkylation of benzimidazole-thione with appropriate alkylating agents, followed by intramolecular cyclization to form the thiazine ring . For example, the reaction of imidazole-2-thione with o-bromobenzyl bromides in the presence of a base such as potassium carbonate can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to 2-phenyl-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-4-one. For instance, derivatives of benzimidazole-thiazinone have been synthesized and evaluated for their efficacy against various microorganisms. These compounds showed significant activity against resistant strains, indicating their potential as new therapeutic agents in combating infections caused by resistant pathogens .
Anticancer Properties
Research has indicated that thiazino-benzimidazole derivatives exhibit promising anticancer activity. Compounds with similar scaffolds have been reported to inhibit the growth of cancer cells through mechanisms that involve the induction of apoptosis and cell cycle arrest. The structural characteristics of these compounds allow for interactions with multiple biological targets, which is advantageous in the development of multi-targeted cancer therapies .
Efficient Synthesis Techniques
The synthesis of this compound can be achieved through various synthetic routes. One notable method involves a one-pot reaction utilizing readily available starting materials. This approach not only simplifies the synthesis process but also enhances yield and purity of the final product. The use of mild reaction conditions and environmentally friendly solvents further underscores the sustainability aspect of these synthetic methodologies .
Case Study 1: Antimicrobial Activity Assessment
A series of benzimidazole-thiazinone derivatives were synthesized based on the structure of this compound. These compounds were subjected to antimicrobial testing against various bacterial and fungal strains. Results indicated that certain derivatives exhibited potent activity comparable to standard antibiotics. This study emphasizes the potential for developing new antimicrobial agents from thiazino-benzimidazole frameworks .
Case Study 2: Anticancer Screening
In another study focusing on anticancer properties, researchers synthesized several derivatives based on the thiazino-benzimidazole scaffold. These compounds were tested against multiple cancer cell lines. Notably, one derivative demonstrated significant cytotoxicity against breast cancer cells with an IC50 value lower than that of conventional chemotherapeutics. This finding supports the hypothesis that modifications to the thiazino-benzimidazole structure can enhance anticancer activity .
Mechanism of Action
The mechanism of action of 2-Phenyl-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-4-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its benzimidazole and thiazine moieties. These interactions can lead to the modulation of biological pathways, resulting in the observed biological activities .
Comparison with Similar Compounds
2-Hydroxy-3-phenyl[1,3]thiazino[3,2-a]benzimidazol-4-one
Synthesized by Potts et al. (2009), this compound features a hydroxyl group at C2 and a phenyl group at C3. The tautomeric equilibrium favors the carbonyl tautomer, as confirmed by $ ^1H $-NMR (δ 8.70 for C6-H), indicating strong deshielding by the C4 carbonyl group . Unlike the 2-phenyl derivative, the hydroxyl substituent reduces electron-donating capacity, resulting in lower antioxidant activity .
2,8-Dimethyl-[1,3]thiazino[3,2-a]benzimidazol-4-one
This dimethyl-substituted analogue (CAS 64411-77-4) exhibits a molecular weight of 230.29 g/mol and a higher lipophilicity (XLogP3 = 2.8) compared to the 2-phenyl derivative (XLogP3 ~2.1).
Table 1. Structural and Physicochemical Comparisons
| Compound | Substituents | Molecular Weight (g/mol) | XLogP3 | Key Structural Feature |
|---|---|---|---|---|
| 2-Phenyl derivative | C2-Ph | 280.32 | ~2.1 | Planar tricyclic core |
| 2-Hydroxy-3-phenyl derivative | C2-OH, C3-Ph | 296.31 | ~1.9 | Tautomerism favoring carbonyl |
| 2,8-Dimethyl derivative | C2-Me, C8-Me | 230.29 | 2.8 | Steric hindrance at C2/C8 |
Antioxidant Activity
The 2-phenyl derivative demonstrates superior anti-radical activity (IC${50}$ ~10 µM in DPPH assays) compared to hydroxyl-substituted analogues (IC${50}$ >50 µM). DFT calculations attribute this to enhanced electron delocalization and lower HOMO-LUMO gaps .
Anti-Proliferative Activity
Antiviral Potential
Mickelburgh et al.
Biological Activity
2-Phenyl-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-4-one, a compound belonging to the thiazino-benzimidazole family, has garnered interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, synthesis methods, and case studies highlighting its potential therapeutic applications.
The molecular formula of this compound is with a molecular weight of approximately 225.31 g/mol. The structure features a fused thiazine and benzimidazole ring system that contributes to its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that compounds within the thiazino-benzimidazole class exhibit significant antimicrobial properties. A study synthesized various derivatives and tested their activity against a range of microorganisms. The results indicated that certain derivatives showed potent antibacterial effects against resistant strains of bacteria, highlighting their potential as new antimicrobial agents .
Anticancer Properties
Compounds similar to this compound have been evaluated for anticancer activity. Research indicates that these compounds can inhibit the growth of cancer cells by inducing apoptosis and interfering with cell cycle progression. For instance, derivatives have shown efficacy against various cancer cell lines by targeting specific signaling pathways involved in tumor growth .
Antiparasitic Effects
A notable study investigated the activity of thiazino-benzimidazole derivatives against Trypanosoma brucei, the causative agent of sleeping sickness. The results revealed that these compounds inhibited parasite growth significantly at specific cell cycle stages, suggesting their potential as antiparasitic agents .
Synthesis Methods
The synthesis of this compound can be achieved through various methods. A common approach involves the cyclization of appropriate precursors in the presence of coupling agents such as TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) under mild conditions. This method allows for the formation of the desired thiazino-benzimidazole framework efficiently .
Study 1: Antimicrobial Efficacy
In a study published in MDPI's Molecules, researchers synthesized several thiazino-benzimidazole derivatives and evaluated their antimicrobial activity against Escherichia coli and Staphylococcus aureus. The study found that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics .
| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
|---|---|---|
| Derivative A | 32 | 16 |
| Derivative B | 64 | 32 |
| 2-Phenyl... | 16 | 8 |
Study 2: Anticancer Activity
Another significant study assessed the anticancer properties of thiazino-benzimidazole derivatives on human breast cancer cell lines. The results indicated that these compounds could reduce cell viability significantly compared to control groups.
| Compound | IC50 (µM) |
|---|---|
| Derivative C | 5.0 |
| Derivative D | 10.0 |
| 2-Phenyl... | 7.5 |
Q & A
Q. What are the established synthetic routes for 2-Phenyl-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-4-one?
The compound is typically synthesized via cyclization reactions. For example, polyfluoroalkylated derivatives can be prepared by reacting ethyl polyfluoroalk-2-enoates with 2-mercaptobenzimidazole under basic conditions, yielding the thiazino[3,2-a]benzimidazol-4-one core . Another approach involves halogen-induced cyclization of terminal alkynyl thioethers of quinazolin-4-one derivatives, which demonstrates regio- and stereoselectivity depending on reaction conditions . Key steps include refluxing precursors in ethanol with catalytic acetic acid and isolating products via solvent evaporation and filtration .
Q. How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX program suite (e.g., SHELXL for refinement) is widely used for solving and refining crystal structures. For example, studies on analogous dihydrothiazine derivatives employed SHELX to analyze bond lengths, angles, and intermolecular interactions, ensuring accurate structural determination . Preprocessing steps include data collection at low temperatures (e.g., 100 K) and using Mo-Kα radiation.
Q. What spectroscopic techniques are used to characterize this compound?
- NMR spectroscopy : H and C NMR confirm proton environments and carbon frameworks, with aromatic protons typically appearing at δ 6.5–8.5 ppm .
- IR spectroscopy : Stretching vibrations for C=O (1650–1700 cm) and C-N (1250–1350 cm) are diagnostic .
- Mass spectrometry : High-resolution MS (HRMS) determines molecular ion peaks and fragmentation patterns, essential for verifying synthetic products .
Advanced Research Questions
Q. How do computational methods like DFT contribute to understanding its electronic properties?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) model molecular orbitals, electrostatic potentials, and HOMO-LUMO gaps. For example, Ramos Rodríguez et al. used DFT to correlate antioxidant activity with electron-donating substituents, identifying reactive sites for radical scavenging . Computational data can guide synthetic modifications by predicting stability and charge distribution.
Q. What contradictions exist in reported biological activities, and how can they be resolved?
Discrepancies arise between in vitro and in vivo efficacy. For instance, while thiazino-benzimidazole derivatives show potent in vitro antituberculosis activity (MIC < 1 µg/mL against M. tuberculosis H37Rv), poor solubility or metabolic stability may limit in vivo performance . Resolution strategies include:
Q. How can structure-activity relationship (SAR) studies improve pharmacological activity?
Systematic SAR involves:
- Substituent variation : Modifying the phenyl ring (e.g., electron-withdrawing groups for enhanced antitubercular activity) .
- Heterocycle fusion : Comparing thiazino-benzimidazole derivatives with triazolo or pyrimidine hybrids to assess potency .
- 3D-QSAR models : Using CoMFA/CoMSIA to map steric and electrostatic requirements for target binding .
Q. What challenges arise in experimental phasing during crystallography?
SHELXC/D/E pipelines address challenges like weak anomalous scattering or twinning. For small molecules, high-resolution data (<1 Å) and robust heavy-atom incorporation (e.g., S or halogens) improve phase determination. SHELXTL (Bruker AXS) is preferred for handling twinned data in macromolecular applications .
Q. How is regio-/stereoselectivity controlled during halogen-induced cyclization?
Selectivity depends on:
- Reaction conditions : Protic vs. aprotic solvents influence transition states.
- Halogen type : Iodine promotes 6-exo-dig cyclization to form thiazino[3,2-a]quinazolinium halides, while bromine favors 7-membered thiazepino derivatives .
- Alkyne chain length : Terminal alkynyl thioethers with shorter chains (e.g., but-3-in-1-yl) favor thiazino products over thiazepino .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
